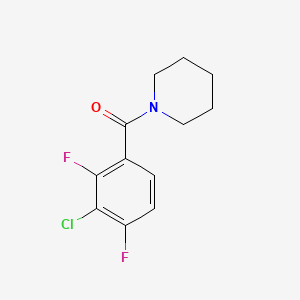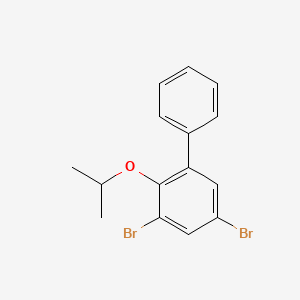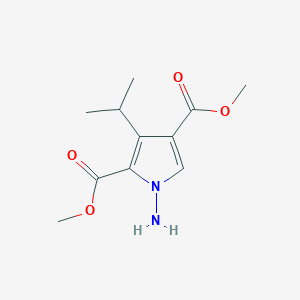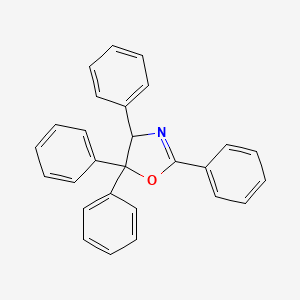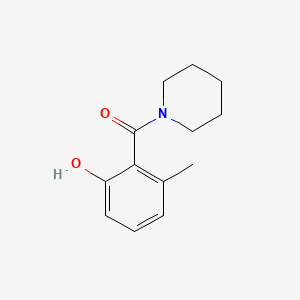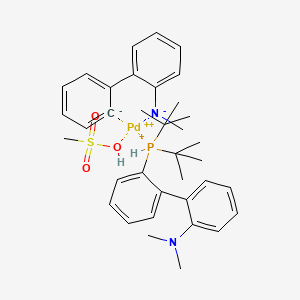
t-BuDavePhos Pd G4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-BuDavePhos Pd G4: is a fourth-generation Buchwald precatalyst. It is air, moisture, and thermally stable, and highly soluble in a wide range of common organic solvents. This compound is known for its long life in solutions and is an excellent reagent for palladium-catalyzed cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: t-BuDavePhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex. The synthetic route typically involves the reaction of a phosphine ligand with a palladium source under controlled conditions. The reaction conditions often include the use of organic solvents and specific temperatures to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: t-BuDavePhos Pd G4 undergoes various types of reactions, primarily focusing on cross-coupling reactions. These include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include organic halides, boronic acids, and organometallic reagents. The conditions often involve the use of bases, solvents, and specific temperatures to facilitate the reactions .
Major Products: The major products formed from these reactions are typically biaryl compounds, arylamines, and other substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
t-BuDavePhos Pd G4 has a wide range of scientific research applications, including:
- Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology: Employed in the modification of biomolecules for research purposes.
- Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry: Applied in the production of fine chemicals and materials .
Wirkmechanismus
The mechanism of action of t-BuDavePhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The molecular targets include organic halides and organometallic reagents, which undergo oxidative addition, transmetalation, and reductive elimination to form the desired products .
Vergleich Mit ähnlichen Verbindungen
t-BuDavePhos Pd G4 is unique due to its high stability and solubility in organic solvents, as well as its efficiency in catalyzing cross-coupling reactions with lower catalyst loadings and shorter reaction times. Similar compounds include:
- t-BuDavePhos Pd G3
- t-BuXPhos Pd G3
- XantPhos Pd G3
- DavePhos Pd G3
These compounds share similar applications but differ in their ligand structures and specific reaction conditions.
Eigenschaften
Molekularformel |
C36H48N2O3PPdS+ |
|---|---|
Molekulargewicht |
726.2 g/mol |
IUPAC-Name |
ditert-butyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C22H32NP.C13H11N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-16H,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI-Schlüssel |
WDFIZKNKKNLAPN-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


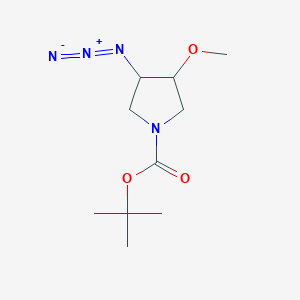
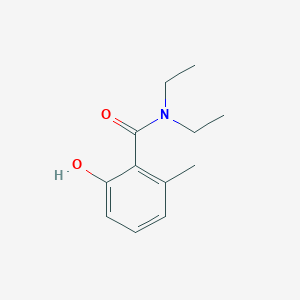

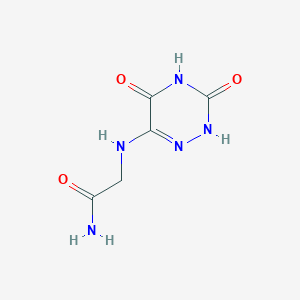
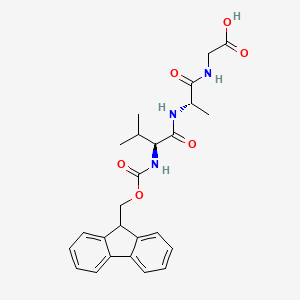
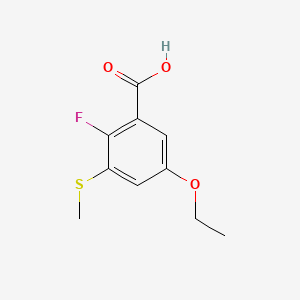
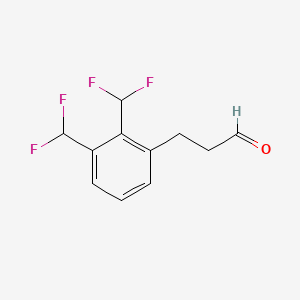
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
